BMS-262084

Overview

Description

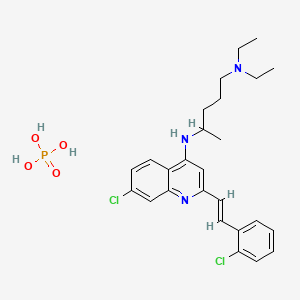

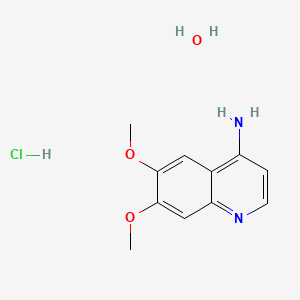

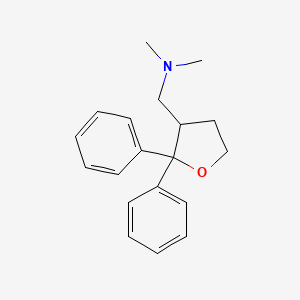

BMS-262084 is a small-molecule inhibitor that targets factor XIa, a key enzyme in the coagulation cascade. This compound is characterized by its 4-carboxy-2-azetidinone structure and is known for its irreversible inhibition of factor XIa. This compound has shown significant potential in antithrombotic therapy due to its selectivity and efficacy .

Preparation Methods

The synthesis of BMS-262084 involves several key steps. The compound is typically synthesized through the esterification of a precursor molecule with sodium bicarbonate, tetrabutylammonium iodide, and benzyl bromide in dimethylformamide. This reaction yields a benzyl ester, which is then condensed with N-tert-butylpiperazine-1-carboxamide and phosgene in the presence of triethylamine in toluene to produce the protected precursor . The final product is obtained after deprotection and purification steps.

Chemical Reactions Analysis

BMS-262084 undergoes various chemical reactions, primarily involving its interaction with factor XIa. The compound exhibits irreversible inhibition of factor XIa by forming a covalent bond with the enzyme’s active site. This inhibition is highly selective, with this compound showing more than 70-fold selectivity for human factor XIa over other proteases such as tryptase, trypsin, urokinase, plasma kallikrein, plasmin, thrombin, and factor IXa . The major product of this reaction is the inactivated factor XIa-BMS-262084 complex.

Scientific Research Applications

BMS-262084 has been extensively studied for its antithrombotic properties. In vitro and in vivo studies have demonstrated its efficacy in preventing thrombosis with minimal bleeding time prolongation . The compound has been evaluated in various animal models, including arteriovenous-shunt thrombosis, venous thrombosis, and electrolytic-mediated carotid arterial thrombosis . This compound has also been used as a pharmacodynamic biomarker in ex vivo studies, where it has shown dose-dependent increases in activated partial thromboplastin time without affecting prothrombin time or thrombin time .

Mechanism of Action

BMS-262084 exerts its effects by irreversibly inhibiting factor XIa, an enzyme involved in the intrinsic pathway of the coagulation cascade. The compound binds covalently to the active site of factor XIa, preventing the enzyme from catalyzing the conversion of factor XI to factor XIa. This inhibition disrupts the amplification of the coagulation cascade, thereby reducing thrombus formation . This compound also inhibits human tryptase, although with lower potency compared to factor XIa .

Comparison with Similar Compounds

BMS-262084 is unique in its high selectivity and irreversible inhibition of factor XIa. Similar compounds include BMS-654457, a reversible and direct inhibitor of factor XIa, and other small-molecule inhibitors targeting factor Xa and thrombin . Compared to these compounds, this compound offers the advantage of irreversible inhibition, which may provide more sustained antithrombotic effects .

References

Properties

IUPAC Name |

(2S,3R)-1-[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]-3-[3-(diaminomethylideneamino)propyl]-4-oxoazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N7O5/c1-18(2,3)22-16(29)23-7-9-24(10-8-23)17(30)25-12(14(27)28)11(13(25)26)5-4-6-21-15(19)20/h11-12H,4-10H2,1-3H3,(H,22,29)(H,27,28)(H4,19,20,21)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTQITSPGQORDA-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2C(C(C2=O)CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2[C@@H]([C@H](C2=O)CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253174-92-4 | |

| Record name | BMS-262084 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253174924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-262084 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0IR71971G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.